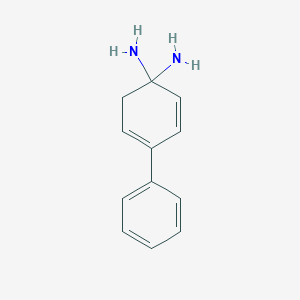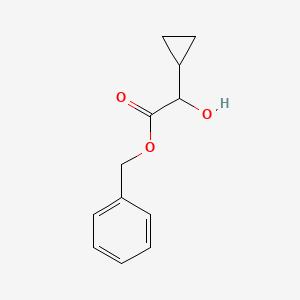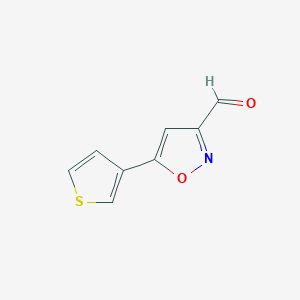
5-(3-Thienyl)-3-isoxazolecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Thienyl)-3-isoxazolecarboxaldehyde is a heterocyclic compound that features both a thiophene and an isoxazole ring The thiophene ring contains sulfur, while the isoxazole ring contains both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 3-oxetanone with primary nitro compounds can yield isoxazole-4-carbaldehydes . Another method involves the heating of 2-formyl azirines in toluene at 200°C for 24 hours, which affords isoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, would apply. The choice of solvents, catalysts, and reaction conditions would be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Thienyl)-3-isoxazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitro compounds.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Thienyl)-3-isoxazolecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Wirkmechanismus
The mechanism of action of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole-4-carbaldehyde: Similar in structure but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the isoxazole moiety.
5-(2-Thienyl)isoxazole-3-carbaldehyde: Similar structure with a different position of the thiophene ring.
Uniqueness
5-(3-Thienyl)-3-isoxazolecarboxaldehyde is unique due to the presence of both thiophene and isoxazole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H5NO2S |
|---|---|
Molekulargewicht |
179.20 g/mol |
IUPAC-Name |
5-thiophen-3-yl-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H5NO2S/c10-4-7-3-8(11-9-7)6-1-2-12-5-6/h1-5H |
InChI-Schlüssel |
VCNFSQUQPDBGMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C2=CC(=NO2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[(phenylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B8337370.png)
![4-(5-Methyl-4-{[(3-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid](/img/structure/B8337373.png)
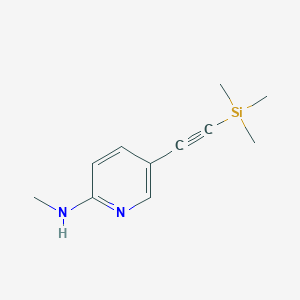
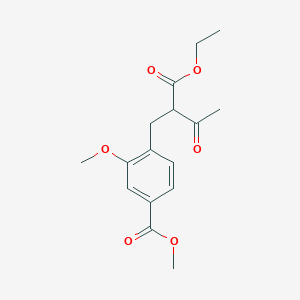
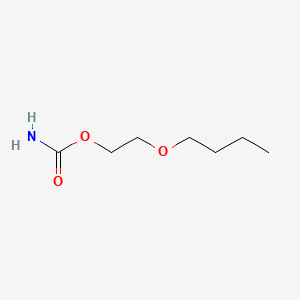
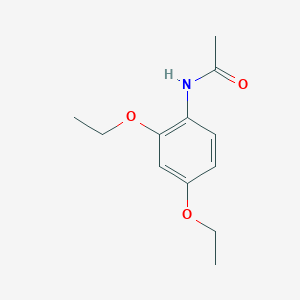
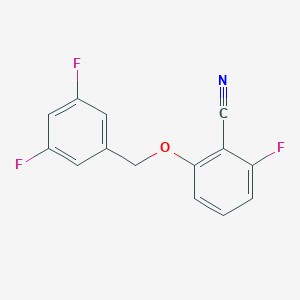
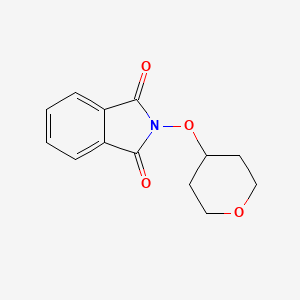
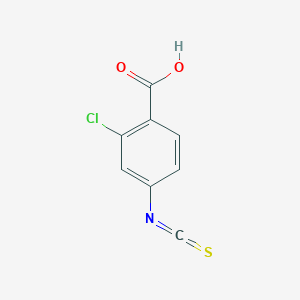

![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile](/img/structure/B8337434.png)
